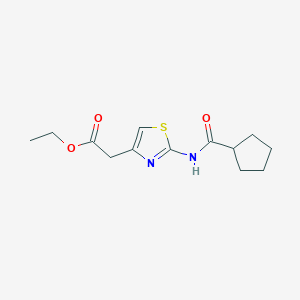
Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate” is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate”, often involves the reaction of 2-amino-1,3-thiazol-4-yl derivatives with various electrophiles . For example, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including “Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate”, can undergo various chemical reactions due to the reactivity of the thiazole ring . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to have analgesic, or pain-relieving, properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and anti-inflammatory compounds can help reduce this response.
Antimicrobial and Antifungal Activities
Thiazole compounds have been found to have antimicrobial and antifungal properties . This means they can kill or inhibit the growth of microorganisms such as bacteria and fungi.
Antiviral Activity
Some thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic activities . These compounds can inhibit the growth of tumors and can kill cells, making them potential candidates for cancer treatments.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
将来の方向性
Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives, including “Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate”, to discover compounds with improved efficacy and safety profiles.
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a variety of therapeutic effects .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
ethyl 2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-11(16)7-10-8-19-13(14-10)15-12(17)9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHNUYGLHKLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

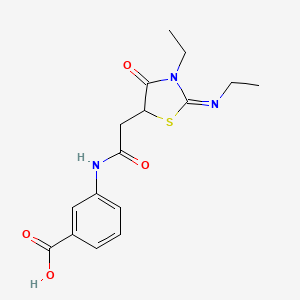
![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)
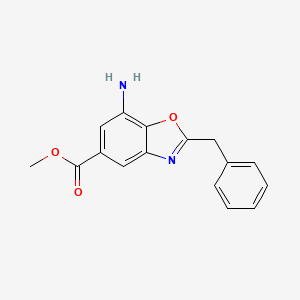
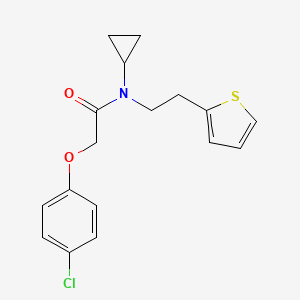
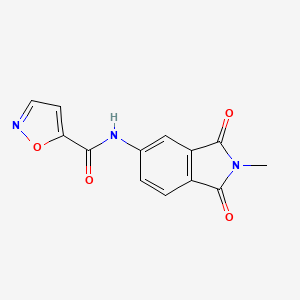
![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)
